Apigenin

Catalog No.
S519119
CAS No.
520-36-5
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apigenin

CAS Number

520-36-5

Product Name

Apigenin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H

InChI Key

KZNIFHPLKGYRTM-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(O)C=C2)OC3=CC(O)=CC(O)=C13

Solubility

Soluble in ethanol, pyridine, concentrated sulfuric acid; very soluble in dilute alkalies
Moderately soluble in hot alcohol. Soluble in dilute KOH with intense yellow colo

Synonyms

Apigenine; Chamomile; Apigenol; Spigenin; Versulin; 457Trihydroxyflavone; C.I. Natural Yellow 1

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Description

The exact mass of the compound Apigenin is 270.05282 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, pyridine, concentrated sulfuric acid; very soluble in dilute alkaliesmoderately soluble in hot alcohol. soluble in dilute koh with intense yellow colorin water, 183 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83244. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

Apigenin is being studied for its antioxidant properties. Antioxidants can help protect cells from damage caused by free radicals, which are unstable molecules in the body. Some research suggests that apigenin may help reduce oxidative stress, which is an imbalance between free radicals and antioxidants in the body. This imbalance is linked to several chronic diseases [].

Cancer Research

Some scientific studies have investigated apigenin's potential role in cancer. Test-tube and animal studies suggest that apigenin may have anticancer properties. For instance, some studies have shown that apigenin may help slow the growth of cancer cells or induce cancer cell death []. However, more research is needed to understand how apigenin might affect cancer in humans.

Apigenin is a natural bioactive compound classified as a flavonoid, specifically a flavone. Its chemical formula is C15H10O5, and it appears as a yellow crystalline solid with a melting point ranging from 345 to 350 °C. This compound is widely distributed in various plants, particularly in parsley, chamomile, and celery, where it contributes to their antioxidant properties and health benefits .

The proposed mechanisms of Apigenin's action are diverse and still under investigation. Here are some potential pathways:

  • Antioxidant Activity: Apigenin's structure allows it to scavenge free radicals, potentially protecting cells from oxidative damage.
  • Modulation of Enzyme Activity: Apigenin may interact with and regulate enzymes involved in inflammation, cell proliferation, and other processes.
  • Interaction with Signaling Pathways: Apigenin might influence cellular signaling pathways involved in various biological functions.
Typical of flavonoids, including:

  • Hydroxylation: Apigenin has hydroxyl groups at positions 4', 5, and 7 on the flavone structure, which are crucial for its biological activity.
  • Glycosylation: It can form glycosides when combined with sugars, resulting in compounds such as apigetrin and apiin .
  • Oxidation and Reduction: Apigenin can be oxidized to form various derivatives or reduced to modify its activity.

These reactions are essential for its bioactivity and interaction with biological systems.

Apigenin exhibits a range of biological activities:

  • Antioxidant Properties: It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase and catalase, reducing oxidative stress .
  • Anti-inflammatory Effects: Apigenin inhibits key inflammatory pathways (NF-κB and MAPK), lowering the release of inflammatory mediators such as tumor necrosis factor-alpha and interleukin-6 .
  • Neuroprotective Effects: It has shown potential in protecting against neurodegenerative diseases by modulating autophagy and reducing apoptosis in neuronal cells .
  • Anticancer Activity: Apigenin has demonstrated cytostatic and cytotoxic effects against various cancer cell lines, making it a candidate for cancer chemoprevention .

Apigenin is biosynthetically derived from the phenylpropanoid pathway, utilizing either L-phenylalanine or L-tyrosine as precursors. The synthesis process involves several key steps:

  • Deamination: L-phenylalanine is converted to cinnamate via phenylalanine ammonia lyase.
  • Oxidation: Cinnamate is oxidized to p-coumarate.
  • Activation: p-Coumarate is activated with coenzyme A.
  • Condensation: The activated p-coumarate undergoes condensation with malonyl-CoA to form chalcone.
  • Isomerization: Chalcone is converted into naringenin through isomerization.
  • Oxidation: Finally, naringenin is oxidized by flavanone synthase to yield apigenin .

Apigenin has several applications in health and wellness:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, apigenin is used in dietary supplements aimed at promoting general health.
  • Pharmaceuticals: Its potential role in cancer prevention and treatment positions apigenin as a candidate for drug development .
  • Cosmetics: The compound's antioxidant properties make it valuable in skincare formulations aimed at reducing oxidative damage.

Studies have shown that apigenin interacts with various biological targets:

  • GABA Receptors: Apigenin binds competitively to the benzodiazepine site on GABA A receptors, influencing muscle relaxation and sedation depending on dosage .
  • Enzyme Inhibition: It selectively inhibits casein kinase 2, which plays a role in cellular signaling pathways related to cancer progression .
  • Drug Interactions: Its ability to inhibit certain enzymes may lead to significant interactions with other medications, necessitating careful consideration during therapeutic use .

Apigenin shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

CompoundChemical StructureUnique Features
LuteolinC15H10O6More hydroxyl groups; stronger anti-inflammatory effects
QuercetinC15H10O7Higher antioxidant capacity; more widely studied for cardiovascular benefits
KaempferolC15H10O6Similar structure; known for anti-cancer properties but less studied than apigenin
NaringeninC15H12O5Precursor of apigenin; primarily known for its role in citrus fruits

Apigenin stands out due to its specific hydroxylation pattern and unique biological activities that contribute to its potential therapeutic applications. Its safety profile even at high doses makes it particularly appealing for further research in both dietary and pharmaceutical contexts .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Yellow needles from aqueous pyridine

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

270.05282342 g/mol

Monoisotopic Mass

270.05282342 g/mol

Boiling Point

333.35°C (rough estimate)

Heavy Atom Count

20

Density

1.2319 (rough estimate)

LogP

3.02 (LogP)
3.02
log Kow = 3.02

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

345-350 °C
MP: 347.5 °C
347.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7V515PI7F6

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 25 of 29 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 29 companies with hazard statement code(s):;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Chamomile is an aromatic oil extracted from the flowers or leaves of the daisy-like plants including German chamomile (Matricaria recutita) and Roman or English chamomile (Chamaemelum nobile). Extracts, oils and teas made from chamomile are used for its soothing qualities as a sedative, mild analgesic and sleep medication. Chamomile has not been implicated in causing serum enzyme elevations or clinically apparent liver injury.

Drug Classes

Herbal and Dietary Supplements

Therapeutic Uses

/EXPL THER/ ... This report ... shows ... that apigenin markedly induces the expression of death receptor 5 (DR5) and synergistically acts with exogenous soluble recombinant human tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) to induce apoptosis in malignant tumor cells. TRAIL is a promising candidate for cancer therapeutics due to its ability to selectively induce apoptosis in cancer cells. The combined use of apigenin and TRAIL at suboptimal concentrations induces Bcl-2-interacting domain cleavage and the activation of caspases-8, -10, -9, and -3. Furthermore, human recombinant DR5/Fc chimera protein and caspase inhibitors dramatically inhibit apoptosis induced by the combination of apigenin and TRAIL. On the other hand, apigenin-mediated induction of DR5 expression is not observed in normal human peripheral blood mononuclear cells. Moreover, apigenin does not sensitize normal human peripheral blood mononuclear cells to TRAIL-induced apoptosis. These results suggest that this combined treatment with apigenin and TRAIL might be promising as a new therapy against malignant tumors.
/EXPL THER/ ... The protective role of apigenin was examined against the oxidative stress caused by N-nitrosodiethylamine (NDEA) and phenobarbital (PB) in Wistar albino rats. Oxidative stress was measured in terms of lipid peroxidation (LPO) and protein carbonyl formation. Oxidative stress-induced DNA damage was measured by single cell gel electrophoresis (comet assay). Apigenin exhibited its antioxidant defense against NDEA-induced oxidative stress ... Minimal levels of LPO and DNA damage in apigenin-treated hepatoma bearing animals /were observed/.

Mechanism of Action

The dietary flavonoid apigenin (Api) has been demonstrated to exert multiple beneficial effects upon the vascular endothelium. The aim of this study was to examine whether Ca(2+)-activated K(+) channels (K(Ca)) are involved in endothelial nitric oxide (NO) production and antiangiogenic effects ... Endothelial NO generation was monitored using a cyclic guanosine monophosphate radioimmunoassay. K(Ca) activity and changes of the intracellular Ca(2+) concentration [Ca(2+)](i) were analyzed using the fluorescent dyes bis-barbituric acid oxonol, potassium-binding benzofuran isophthalate, and fluo-3. The endothelial angiogenic parameters measured were cell proliferation, [(3)H]-thymidine incorporation, and cell migration (scratch assay). Akt phosphorylation was examined using immunohistochemistry ... Api caused a concentration-dependent increase in cyclic guanosine monophosphate levels, with a maximum effect at a concentration of 1 uM. Api-induced hyperpolarization was blocked by the small and large conductance K(Ca) inhibitors apamin and iberiotoxin, respectively. Furthermore, apamin and iberiotoxin blocked the late, long-lasting plateau phase of the Api-induced biphasic increase of [Ca(2+)](i). Inhibition of Ca(2+) signaling and the K(Ca) blockade both blocked NO production. Prevention of all three (NO, Ca(2+), and K(Ca) signaling) reversed the antiangiogenic effects of Api under both basal and basic fibroblast growth factor-induced culture conditions. Basic fibroblast growth factor-induced Akt phosphorylation was also reduced by Api ... Based on ... /the/ experimental results ... /the authors/ propose the following signaling cascade for the effects of Api on endothelial cell signaling. Api activates small and large conductance K(Ca), leading to a hyperpolarization that is followed by a Ca(2+) influx. The increase of [Ca(2+)](i) is responsible for an increased NO production that mediates the antiangiogenic effects of Api via Akt dephosphorylation.
... Apigenin inhibits the production of proinflammatory cytokines IL-1beta, IL-8, and TNF in LPS-stimulated human monocytes and mouse macrophages. The inhibitory effect on proinflammatory cytokine production persists even when apigenin is administered after LPS stimulation. Transient transfection experiments using NF-kappaB reporter constructs indicated that apigenin inhibits the transcriptional activity of NF-kappaB in LPS-stimulated mouse macrophages. The classical proteasome-dependent degradation of the NF-kappaB inhibitor IkappaBalpha was observed in apigenin LPS-stimulated human monocytes. Using EMSA ... apigenin does not alter NF-kappaB-DNA binding activity in human monocytes. Instead ... apigenin, as part of a non-canonical pathway, regulates NF-kappaB activity through hypophosphorylation of Ser536 in the p65 subunit and the inactivation of the IKK complex stimulated by LPS. The decreased phosphorylation on Ser536 observed in LPS-stimulated mouse macrophages treated with apigenin was overcome by the over-expression of IKKbeta. In addition ... /the/ studies indicate that apigenin inhibits in vivo LPS-induced TNF and the mortality induced by lethal doses of LPS. Collectively, these findings suggest a molecular mechanism by which apigenin suppresses inflammation and modulates the immune response in vivo.
Treatment of /human prostate cancer/ LNCaP and PC-3 cells with apigenin causes G0-G1 phase arrest, decrease in total Rb protein and its phosphorylation at Ser780 and Ser807/811 in dose- and time-dependent fashion. Apigenin treatment caused increased phosphorylation of ERK1/2 and JNK1/2 and this sustained activation resulted in decreased ELK-1 phosphorylation and c-FOS expression thereby inhibiting cell survival. Use of kinase inhibitors induced ERK1/2 phosphorylation, albeit at different levels, and did not contribute to cell cycle arrest in comparison to apigenin treatment. Despite activation of MAPK pathway, apigenin caused a significant decrease in cyclin D1 expression that occurred simultaneously with the loss of Rb phosphorylation and inhibition of cell cycle progression. The reduced expression of cyclin D1 protein correlated with decrease in expression and phosphorylation of p38 and PI3K-Akt, which are regulators of cyclin D1 protein. Interestingly, apigenin caused a marked reduction in cyclin D1, D2 and E and their regulatory partners CDK 2, 4 and 6, operative in G0-G1 phase of the cell cycle. This was accompanied by a loss of RNA polymerase II phosphorylation, suggesting the effectiveness of apigenin in inhibiting transcription of these proteins. This study provides an insight into the molecular mechanism of apigenin in modulating various tyrosine kinases and perturbs cell cycle progression, suggesting its future development and use as anticancer agent in humans.
The aim of this study was to clarify the anti-inflammatory mechanism of apigenin. Apigenin inhibited the collagenase activity involved in rheumatoid arthritis (RA) and suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production in a dose dependent manner in RAW 264.7 macrophage cells. Pretreatment with apigenin also attenuated LPS-induced cyclooxygenase-2 (COX-2) expression. In addition, apigenin profoundly reduced the tumor necrosis factor-alpha (TNF-alpha)-induced adhesion of monocytes to HUVEC monolayer. Apigenin significantly suppressed the TNF-alpha-stimulated upregulation of vascular cellular adhesion molecule-1 (VCAM-1)-, intracellular adhesion molecule-1 (ICAM-1)-, and E-selectin-mRNA to the basal levels. Taken together, these results suggest that apigenin has significant anti-inflammatory activity that involves blocking NO-mediated COX-2 expression and monocyte adherence ...
For more Mechanism of Action (Complete) data for APIGENIN (16 total), please visit the HSDB record page.

Vapor Pressure

1.01X10-10 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

520-36-5
8002-66-2

Absorption Distribution and Excretion

Four hours after administration of a flavonoid glycoside extract (corresponding to 0.942 mg aglycones) by gavage, the aglycone of apigenin was observed in the lumen and the wall of the stomach, in the lumen of the small intestine and in the lumen and wall of the cecum in Wistar rats. The evidence of glycosides in the stomach wall suggested that the absorption of flavonoids did not require the presence of their aglycones. Under the study conditions, no renal excretion of apigenin was detected ...
Apigenin appears to be absorbable by humans after intake of parsley (Petroselinum crispum). In a randomized crossover study with two one-week intervention periods in succession, fourteen volunteers consumed a diet that included 20 g parsley. The urinary excretion of apigenin was significantly higher (P < 0.05) during the intervention with parsley (20.7 to 5727.3 g/24 hr) than during the basic diet (0 to 1571.7 g/24 hr). The half-life for apigenin was calculated to be on the order of 12 hr. Significant individual variation in the bioavailability and excretion of apigenin was observed ...
... Eleven healthy subjects (5 women, 6 men) in the age range of 23 to 41 years and with an average body mass index of 23.9 + or - 4.1 kg/sq m took part in this study. After an apigenin- and luteolin-free diet, a single oral bolus of 2 g blanched parsley (corresponding to 65.8 + or - 15.5 umol apigenin) per kilogram body weight was consumed. Blood samples were taken at 0, 4, 6, 7, 8, 9, 10, 11 and 28 hr after parsley consumption and 24-hour urine samples were collected ... On average, a maximum apigenin plasma concentration of 127 + or - 81 nmol/L was reached after 7.2 + or - 1.3 hr with a high range of variation between subjects. For all participants, plasma apigenin concentration rose after bolus ingestion and fell within 28 hr under the detection limit (2.3 nmol/L). The average apigenin content in 24-hour urine was 144 + or - 110 nmol/24 hr corresponding to 0.22 + or - 0.16% of the ingested dose. The flavone could be detected in red blood cells without showing dose-response characteristics.
... The present paper shows the study of the absorption and excretion of luteolin and apigenin in rats after a single oral dose of Chrysanthemum morifolium extract (CME) (200 mg/kg). The levels of luteolin and apigenin in plasma, urine, feces, and bile were measured by HPLC after deconjugation with hydrochloric acid or beta-glucuronidase/sulfatase. The results showed that the plasma concentrations of luteolin and apigenin reached the highest peak level at 1.1 and 3.9 hr after dosing, respectively. The area under the concentration-time curves (AUC) for luteolin and apigenin were 23.03 and 237.6 ug h/mL, respectively. The total recovery of the dose was 37.9% (6.6% in urine; 31.3% in feces) for luteolin and 45.2% (16.6% in urine; 28.6% in feces) for apigenin. The cumulative luteolin and apigenin excreted in the bile was 2.05% and 6.34% of the dose, respectively. All of the results suggest apigenin may be absorbed more efficiently than luteolin in CME in rats, and both luteolin and apigenin have a slow elimination phase, with a quick absorption, so a possible accumulation of the two flavonoids in the body can be hypothesized.
After a single oral administration of radiolabeled apigenin /to rats/, 51.0% of radioactivity was recovered in urine, 12.0% in feces, 1.2% in the blood, 0.4% in the kidneys, 9.4% in the intestine, 1.2% in the liver, and 24.8% in the rest of the body within 10 days. Sex differences appear with regard to the nature of compounds eliminated via the urinary route: immature male and female rats, like mature female rats, excreted a higher percentage of the mono-glucuronoconjugate of apigenin than the mono-sulfoconjugate of apigenin (10.0 to 31.6% versus 2.0 to 3.6%, respectively). Mature male rats excreted the same compounds in an inverse ratio (4.9% and 13.9%, respectively). Radioactivity appeared in the blood only 24 hr after oral administration. Blood kinetics showed a high elimination half-time (91.8 hr), a distribution volume of 259 mL, and a plasmatic clearance of 1.95 mL/hr. All of the parameters calculated from these experiments suggested a slow metabolism of apigenin, with a slow absorption and a slow elimination phase. Thus, a possible accumulation of this flavonoid in the body can be hypothesized.

Metabolism Metabolites

Ether extracts of the urine of male Wistar rats administered apigenin (200 mg) orally contained the phenolic acid metabolites phydroxyphenylpropionic acid, p-hydroxycinnamic acid, and p-hydroxybenzoic acid. Unreacted apigenin, partially characterized apigenin glucuronides, and ethereal sulfates were also identified. With the exception of p-hydroxybenzoic acid and the apigenin conjugates, all of the metabolites detected in the urine after oral administration were also formed in vitro by rat intestinal microorganisms under anaerobic conditions ... In contrast, these metabolites were not detected in SENCAR mice treated topically with apigenin. Furthermore, no evidence of metabolites were observed from the HPLC profiles of epidermal extracts from apigenin-treated mice ...
The main in vitro metabolite of apigenin in rat liver Aroclor 1254-induced microsomes has been identified tentatively as the corresponding 3'-hydroxylated compound, luteolin. Apigenin itself is the 3'-hydroxylated metabolite of chrysin ...
Apigenin has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid.

Associated Chemicals

Luteolin;491-70-3
Chrysin;480-40-0

Wikipedia

Apigenin
Propargyl_alcohol

Biological Half Life

... The half-life for apigenin was calculated to be on the order of 12 hr ...

Use Classification

Fragrance Ingredients
Cosmetics -> Masking; Tonic

Methods of Manufacturing

The aglucon of apiin and of apigenin-7-glucoside. From apiin by boiling with acids, from apigenin-7-glucoside by enzymatic hydrolysis with emulsion or by boiling with 15% H2SO4

General Manufacturing Information

Oils, chamomile, German: ACTIVE

Clinical Laboratory Methods

Analyte: apigenin or luteolin; matrix: rat plasma; procedure: liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS); limit of detection: 2.5 ng/mL in 0.1mL of rat plasma
Analyte: apigenin; matrix: tissue (epidermal cell); procedure: high-performance liquid chromatography with ultraviolet detection at 337 nm; limit of detection: 1.15 ng

Interactions

... This study ... investigated the anti-genotoxic effects of apigenin against a known genotoxicant, benzo(a)pyrene (B(a)P) (125 mg/g orally) toxicity in Swiss albino mice. B(a)P administration led to induction of cytochrome P-450 (CYP), aryl hydrocarbon hydroxylase (AHH) and DNA strand breaks (P < 0.001), which was suppressed by apigenin (2.5 and 5 mg/kg orally) dose dependently (P < 0.001). B(a)P-induced depletion in the level of reduced glutathione (GSH), quinone reductase (QR) and glutathione-S-transferase (GST) was also shown to be restored by apigenin pre-treatment (P < 0.001). A simultaneous significant and dose-dependent reduction was noted in DNA strand breaks and in-vivo DNA damage (P < 0.001), which gives some insight into restoration of DNA integrity in modulator groups. These results strongly support the protective nature of apigenin against B(a)P-induced toxicity.
Apigenin (0.01 uM) significantly increased the growth of MC3T3-E1 cells and caused a significant elevation of alkaline phosphatase (ALP) activity and collagen content in the cells (P < 0.05). The effect of apigenin in increasing ALP activity and collagen content was completely prevented by the presence of 10-6 M cycloheximide and 10-6 M tamoxifen, suggesting that apigenin's effect results from a newly synthesized protein component and might be partly involved in estrogen action.
The effect of ... apigenin on the development of bombesin-enhanced peritoneal metastasis from intestinal adenocarcinomas induced by azoxymethane was investigated in male Wistar rats. From the start of the experiment, rats were given weekly sc injections of azoxymethane (7.4 mg/kg body weight) for 10 weeks and sc injection of bombesin (40 ug/kg body weight) every other day, and from week 16, sc injections of apigenin (0.75 or 1.5 mg/kg body weight) every other day until the end of the experiment in week 45. Bombesin significantly increased the incidence of intestinal tumors and cancer metastasis to the peritoneum in week 45. It also significantly increased the labeling index of intestinal cancers. Although administration of apigenin at either dose with bombesin had little or no effect on the enhancement of intestinal carcinogenesis by bombesin, the location, histologic type, depth of involvement, infiltrating growth patterns and labeling index, it was found to decrease significantly the incidence of cancer metastasis. Apigenin significantly decreased the incidence of lymphatic vessel invasion of adenocarcinomas, which was enhanced by bombesin. In vitro experiments revealed that apigenin inhibited bombesin-enhanced phosphorylation of mitogen-activated protein kinase (MAPK), but not matrix metalloprotease (MMP)-9 expression.

Dates

Modify: 2023-08-15

Merck Index, 11th Edition, 763.

The Systematic Identification of Flavonoids. Mabry et al, 1970, page 81

The compound in the Mediterranean diet that makes cancer cells 'mortal' Emily Caldwell, Medical Express, May 20, 2013.

Venigalla M, Gyengesi E, Münch G (August 2015). "Curcumin and Apigenin - novel and promising therapeutics against chronic neuroinflammation in Alzheimer's disease". Neural Regeneration Research. 10 (8): 1181–5. doi:10.4103/1673-5374.162686. PMC 4590215. PMID 26487830.

Shankar E, Goel A, Gupta K, Gupta S (2017). "Plant flavone apigenin: An emerging anticancer agent". Current Pharmacology Reports. 3 (6): 423–446. doi:10.1007/s40495-017-0113-2. PMC 5791748. PMID 29399439.

Delage, PhD, Barbara (November 2015). "Flavonoids". Corvallis, Oregon: Linus Pauling Institute, Oregon State University. Retrieved 2021-01-26.

Forkmann, G. (January 1991). "Flavonoids as Flower Pigments: The Formation of the Natural Spectrum and its Extension by Genetic Engineering". Plant Breeding. 106 (1): 1–26. doi:10.1111/j.1439-0523.1991.tb00474.x. ISSN 0179-9541.

Herrmann KM (January 1995). "The shikimate pathway as an entry to aromatic secondary metabolism". Plant Physiology. 107 (1): 7–12. doi:10.1104/pp.107.1.7. PMC 161158. PMID 7870841.

Lee H, Kim BG, Kim M, Ahn JH (September 2015). "Biosynthesis of Two Flavones, Apigenin and Genkwanin, in Escherichia coli". Journal of Microbiology and Biotechnology. 25 (9): 1442–8. doi:10.4014/jmb.1503.03011. PMID 25975614.

Austin MB, Noel JP (February 2003). "The chalcone synthase superfamily of type III polyketide synthases". Natural Product Reports. 20 (1): 79–110. CiteSeerX 10.1.1.131.8158. doi:10.1039/b100917f. PMID 12636085.

Martens S, Forkmann G, Matern U, Lukacin R (September 2001). "Cloning of parsley flavone synthase I". Phytochemistry. 58 (1): 43–6. doi:10.1016/S0031-9422(01)00191-1. PMID 11524111.

Leonard E, Yan Y, Lim KH, Koffas MA (December 2005). "Investigation of two distinct flavone synthases for plant-specific flavone biosynthesis in Saccharomyces cerevisiae". Applied and Environmental Microbiology. 71 (12): 8241–8. doi:10.1128/AEM.71.12.8241-8248.2005. PMC 1317445. PMID 16332809.

Meyer H, Bolarinwa A, Wolfram G, Linseisen J (2006). "Bioavailability of apigenin from apiin-rich parsley in humans". Annals of Nutrition & Metabolism. 50 (3): 167–72. doi:10.1159/000090736. PMID 16407641. S2CID 8223136.

Si D, et al. Mechanism of CYP2C9 inhibition by flavones and flavonols. Drug Metab Dispos. 2009 Mar;37(3):629-34.

Wu K, et al. Inhibitory effects of apigenin on the growth of gastric carcinoma SGC-7901 cells. World J Gastroenterol. 2005 Aug 7;11(29):4461-4.

Yu W, et al. Apigenin Attenuates Adriamycin-Induced Cardiomyocyte Apoptosis via the PI3K/AKT/mTOR Pathway. Evid Based Complement Alternat Med. 2017;2017:2590676.

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